

Neuraminidase-IN-17 chemical structure and properties

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Compound of Interest		
Compound Name:	Neuraminidase-IN-17	
Cat. No.:	B12366043	Get Quote

In-depth Technical Guide: Neuraminidase-IN-17

Notice to the Reader: A comprehensive technical guide for **Neuraminidase-IN-17** as requested cannot be fully generated at this time. Extensive searches for a primary scientific publication or patent detailing the discovery, synthesis, and biological evaluation of this specific compound have been unsuccessful. The information appears to be limited to vendor-supplied data, which lacks the depth required for a complete technical whitepaper, including detailed experimental protocols and signaling pathway analysis.

This document compiles all publicly available information for **Neuraminidase-IN-17** and provides a general overview of relevant concepts and methodologies in the field of neuraminidase inhibitor research.

Introduction to Neuraminidase-IN-17

Neuraminidase-IN-17 is identified as a small molecule inhibitor of the neuraminidase enzyme. Neuraminidase is a critical surface glycoprotein for many viruses, most notably the influenza virus, where it facilitates the release of progeny virions from infected host cells. Inhibition of this enzyme is a clinically validated strategy for the treatment of influenza. Based on available data, **Neuraminidase-IN-17** demonstrates potent inhibitory activity in vitro.

Chemical Structure and Properties



Detailed structural information and experimentally determined physicochemical properties for **Neuraminidase-IN-17** are not available in peer-reviewed literature. The compound is referenced by its Chemical Abstracts Service (CAS) number and molecular formula.

Table 1: Chemical and Physical Properties of Neuraminidase-IN-17

Property	Value	Source
CAS Number	2935407-34-2	Vendor Data
Molecular Formula	C20H14Cl2N4O2S	Vendor Data
Molecular Weight	445.32 g/mol	Calculated
Biological Activity	Neuraminidase Inhibitor	Vendor Data
EC50	0.11 μΜ	Vendor Data

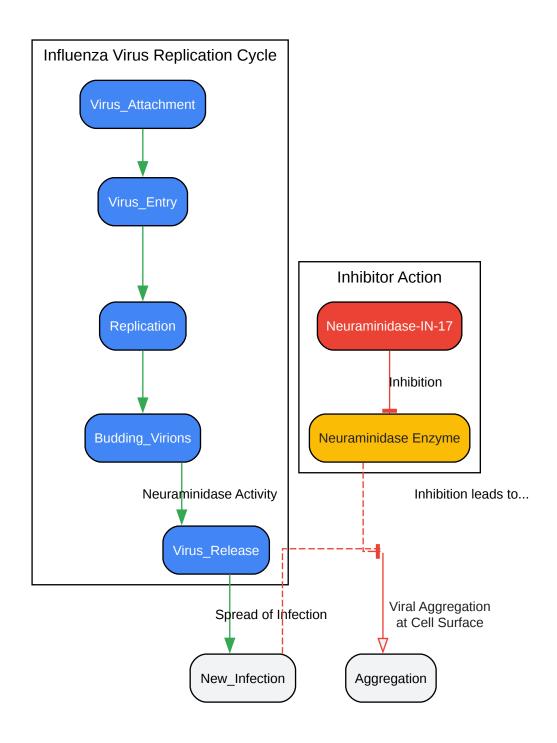
Note: The chemical structure image is not available, preventing a detailed analysis of its structural features, potential synthesis routes, and structure-activity relationships (SAR).

Mechanism of Action and Signaling Pathways

The primary mechanism of action for **Neuraminidase-IN-17** is the inhibition of the neuraminidase enzyme. By blocking the active site of this enzyme, the inhibitor prevents the cleavage of sialic acid residues from the host cell surface and newly formed viral particles. This action leads to the aggregation of viruses at the cell surface and prevents their release, thereby limiting the spread of the infection.

Without specific studies on **Neuraminidase-IN-17**, a detailed signaling pathway cannot be provided. The logical workflow of its proposed antiviral action is outlined below.





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Figure 1: Logical workflow of **Neuraminidase-IN-17** action.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Neuraminidase-IN-17** are not publicly available. However, a general methodology for assessing the activity of



neuraminidase inhibitors is provided below.

General Neuraminidase Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the half-maximal effective concentration (EC_{50}) or inhibitory concentration (IC_{50}) of a candidate compound against viral neuraminidase.

Objective: To quantify the inhibitory effect of a test compound on neuraminidase activity.

Materials:

- Recombinant neuraminidase enzyme
- Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
- Assay Buffer: MES buffer (pH 6.5) containing CaCl₂
- Stop Solution: Glycine-NaOH buffer (pH 10.2) or similar alkaline solution
- Test compound (Neuraminidase-IN-17) dissolved in DMSO
- 96-well black microplates
- Fluorometer (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

- Compound Preparation: Prepare a serial dilution of Neuraminidase-IN-17 in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations.
- Enzyme Preparation: Dilute the recombinant neuraminidase enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
- Assay Reaction: a. To each well of a 96-well plate, add a specific volume of the diluted test compound. Include wells for positive control (enzyme + buffer, no inhibitor) and negative control (buffer only). b. Add the diluted neuraminidase enzyme to all wells except the



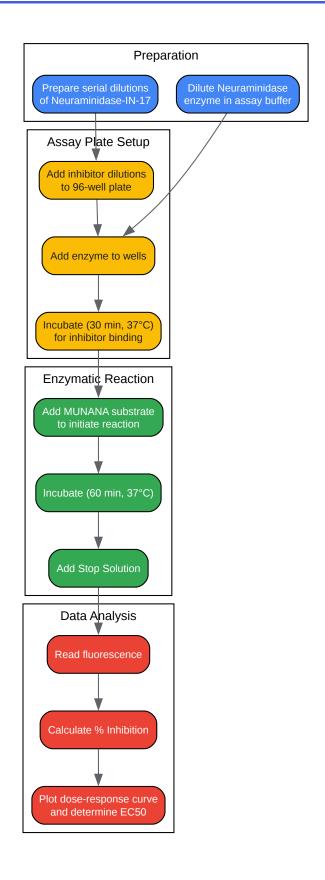




negative control. c. Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the MUNANA substrate to all wells. e. Incubate the plate at 37°C for 60 minutes.

- Reaction Termination: Stop the reaction by adding the stop solution to each well.
- Data Acquisition: Measure the fluorescence intensity of each well using a fluorometer.
- Data Analysis: a. Subtract the background fluorescence (negative control) from all readings.
 b. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control (100% activity).
 c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀/IC₅₀ value.





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Figure 2: General workflow for a neuraminidase inhibition assay.



Conclusion

Neuraminidase-IN-17 is a potent inhibitor of the neuraminidase enzyme, a key target for antiviral therapy against influenza. While its basic molecular formula and in vitro efficacy (EC₅₀) are known from vendor information, a comprehensive understanding of its chemical structure, physicochemical properties, and detailed biological profile is hindered by the absence of a primary scientific publication. Further research and public disclosure of the underlying scientific data are necessary to fully evaluate its potential as a drug development candidate.

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